Physicochemical Differentiation: Lipophilicity (LogP) of m-Tolyl Isomer vs. o-Tolyl and p-Tolyl Analogs
The lipophilicity, as quantified by the partition coefficient (LogP), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The m-tolyl isomer (target compound) exhibits a LogP of 1.62 . This is distinct from its regioisomers; the o-tolyl analog has a reported LogP of 1.97, and the p-tolyl analog a LogP of 1.57 . The unsubstituted phenyl analog has a LogP of 1.66 [1]. This demonstrates that the position of the methyl group on the phenyl ring (meta) imparts a unique lipophilic profile compared to the ortho and para regioisomers.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.62 |
| Comparator Or Baseline | o-tolyl analog (CAS 928000-32-2): LogP = 1.97; p-tolyl analog (CAS 889940-02-7): LogP = 1.57; unsubstituted phenyl analog (CAS 31466-44-1): LogP = 1.66 |
| Quantified Difference | 0.35 LogP units lower than o-tolyl; 0.05 units higher than p-tolyl; 0.04 units lower than phenyl. |
| Conditions | Calculated LogP (ClogP) data from reputable chemical databases. |
Why This Matters
Differences in LogP directly impact membrane permeability and solubility, making the m-tolyl isomer a distinct chemical entity for SAR exploration where fine-tuning lipophilicity is critical.
- [1] Chem960. (n.d.). 2-Morpholin-4-yl-2-phenyl-ethylamine (CAS 31466-44-1). Retrieved from: https://m.chem960.com/cas/31466-44-1 View Source
